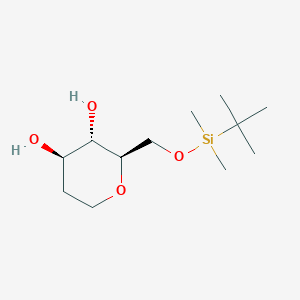
(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol
- 点击 快速询问 获取最新报价。
- 提供有竞争力价格的高质量产品,您可以更专注于研究。
描述
(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol is a complex organic compound that belongs to the class of tetrahydropyran derivatives. This compound is characterized by the presence of a tetrahydropyran ring, which is a six-membered ring containing five carbon atoms and one oxygen atom. The compound also features a tert-butyldimethylsilyl (TBS) protecting group, which is commonly used in organic synthesis to protect hydroxyl groups from unwanted reactions.
准备方法
Synthetic Routes and Reaction Conditions
The synthesis of (2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol typically involves multiple steps, starting from readily available starting materials. One common synthetic route involves the following steps:
Formation of the Tetrahydropyran Ring: The initial step involves the formation of the tetrahydropyran ring through a cyclization reaction. This can be achieved by reacting a suitable diol with an aldehyde or ketone under acidic conditions.
Introduction of the TBS Protecting Group: The hydroxyl groups on the tetrahydropyran ring are then protected using tert-butyldimethylsilyl chloride (TBSCl) in the presence of a base such as imidazole or triethylamine. This step ensures that the hydroxyl groups are protected from further reactions.
Functional Group Manipulation: Additional functional group manipulations, such as oxidation or reduction, may be performed to introduce the desired substituents on the tetrahydropyran ring.
Industrial Production Methods
Industrial production of this compound follows similar synthetic routes but on a larger scale. The process involves optimization of reaction conditions to ensure high yield and purity of the final product. This may include the use of continuous flow reactors, automated synthesis platforms, and advanced purification techniques such as chromatography.
化学反应分析
Types of Reactions
(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol undergoes various types of chemical reactions, including:
Oxidation: The compound can be oxidized to introduce additional functional groups or to convert hydroxyl groups to carbonyl groups.
Reduction: Reduction reactions can be used to convert carbonyl groups back to hydroxyl groups or to reduce other functional groups.
Substitution: The TBS protecting group can be selectively removed under acidic or fluoride ion conditions, allowing for further functionalization of the hydroxyl groups.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include pyridinium chlorochromate (PCC), Dess-Martin periodinane, and Swern oxidation conditions.
Reduction: Reducing agents such as sodium borohydride (NaBH4) or lithium aluminum hydride (LiAlH4) are commonly used.
Substitution: The TBS protecting group can be removed using tetrabutylammonium fluoride (TBAF) or acidic conditions such as hydrochloric acid (HCl).
Major Products Formed
The major products formed from these reactions depend on the specific reaction conditions and reagents used. For example, oxidation of the hydroxyl groups can yield ketones or aldehydes, while reduction can regenerate the original hydroxyl groups.
科学研究应用
(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol has several scientific research applications, including:
Chemistry: The compound is used as an intermediate in the synthesis of more complex molecules, particularly in the field of natural product synthesis.
Biology: It serves as a building block for the synthesis of biologically active compounds, including potential pharmaceuticals.
Medicine: Research into the compound’s derivatives has shown potential for the development of new therapeutic agents.
Industry: The compound is used in the production of specialty chemicals and materials with specific properties.
作用机制
The mechanism of action of (2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol depends on its specific application. In general, the compound interacts with molecular targets through its functional groups, which can form hydrogen bonds, ionic interactions, or covalent bonds with target molecules. The presence of the TBS protecting group can influence the compound’s reactivity and stability, allowing for controlled reactions in complex synthetic pathways.
相似化合物的比较
Similar Compounds
(2R,3S,4R)-2-(((tert-Butyldimethylsilyl)oxy)methyl)tetrahydro-2H-pyran-3,4-diol: is similar to other tetrahydropyran derivatives, such as:
Uniqueness
The uniqueness of this compound lies in its specific stereochemistry and the presence of the TBS protecting group. This combination of features allows for selective reactions and functionalizations that are not possible with other similar compounds. The TBS group provides stability and protection to the hydroxyl groups, enabling complex synthetic transformations without unwanted side reactions.
属性
分子式 |
C12H26O4Si |
|---|---|
分子量 |
262.42 g/mol |
IUPAC 名称 |
(2R,3S,4R)-2-[[tert-butyl(dimethyl)silyl]oxymethyl]oxane-3,4-diol |
InChI |
InChI=1S/C12H26O4Si/c1-12(2,3)17(4,5)16-8-10-11(14)9(13)6-7-15-10/h9-11,13-14H,6-8H2,1-5H3/t9-,10-,11+/m1/s1 |
InChI 键 |
KKFGQPZYDWCKRC-MXWKQRLJSA-N |
手性 SMILES |
CC(C)(C)[Si](C)(C)OC[C@@H]1[C@H]([C@@H](CCO1)O)O |
规范 SMILES |
CC(C)(C)[Si](C)(C)OCC1C(C(CCO1)O)O |
产品来源 |
United States |
体外研究产品的免责声明和信息
请注意,BenchChem 上展示的所有文章和产品信息仅供信息参考。 BenchChem 上可购买的产品专为体外研究设计,这些研究在生物体外进行。体外研究,源自拉丁语 "in glass",涉及在受控实验室环境中使用细胞或组织进行的实验。重要的是要注意,这些产品没有被归类为药物或药品,他们没有得到 FDA 的批准,用于预防、治疗或治愈任何医疗状况、疾病或疾病。我们必须强调,将这些产品以任何形式引入人类或动物的身体都是法律严格禁止的。遵守这些指南对确保研究和实验的法律和道德标准的符合性至关重要。



![Ethyl 3-oxobicyclo[2.2.2]octane-2-carboxylate](/img/structure/B11761255.png)


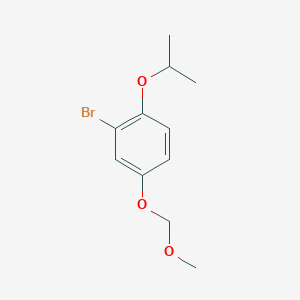
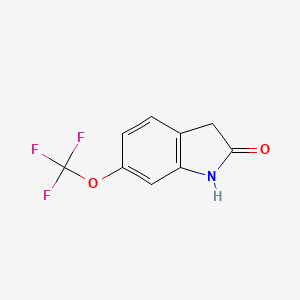
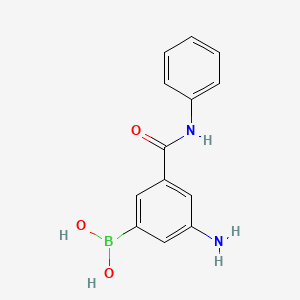
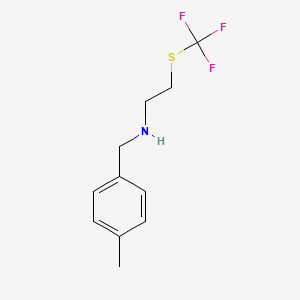
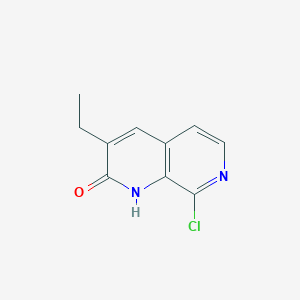
![Methyl 7-oxa-2-azabicyclo[4.1.0]heptane-2-carboxylate](/img/structure/B11761313.png)

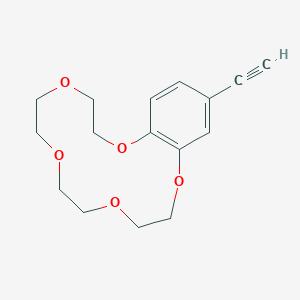
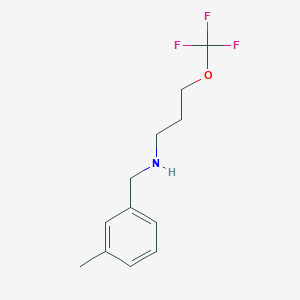
![(R)-1-Amino-3-(10,11-dihydro-5H-dibenzo[b,f]azepin-5-yl)propan-2-ol](/img/structure/B11761346.png)
